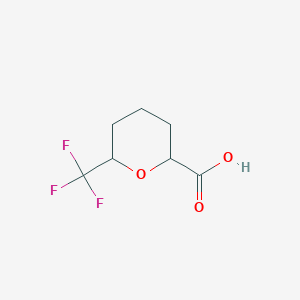

6-(Trifluoromethyl)oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethyl)oxane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9F3O3 and its molecular weight is 198.141. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyst Development and Organic Synthesis Enhancements

Research has demonstrated the use of carborane anions and related reagents as potent electrophilic sources in synthetic chemistry, surpassing traditional triflate-based reagents in reactivity and broadening the scope of substrates that can be effectively transformed. This approach leverages the inert and weakly nucleophilic nature of carborane anions to increase electrophilicity and suppress undesired nucleophilic reactions, showcasing their potential in making reactive cations and catalysts for organic transformations (Reed, 2010).

Environmental Applications: Biotransformation and Bioremediation

In environmental science, studies have explored the biotransformation of fluorotelomer alcohols (FTOHs) by fungi, specifically Phanerochaete chrysosporium. This research highlights the fungus's capability to transform FTOHs into less harmful polyfluoroalkylcarboxylic acids and PFCAs, suggesting a potential pathway for bioremediation of fluoroalkyl substance-contaminated environments. The transformation products include more degradable compounds such as 5:3 acid, indicating a promising approach to mitigating environmental pollution from these persistent substances (Tseng et al., 2014).

Material Science: Development of Hydrophobic and Selective Separation Materials

In material science, research on metal-organic frameworks (MOFs) incorporating trifluoromethylated components has shown promising applications in selective separation processes. For instance, an iron-based MOF featuring hydrophobic quadrilateral channels demonstrated excellent chemical stability and the ability to differentiate hexane isomers based on kinetic control. This material offers a promising avenue for enhancing the octane number of gasoline, showcasing the impact of trifluoromethylated compounds in developing advanced materials with specific separation capabilities (Lv et al., 2018).

Advanced Synthesis Techniques: Novel Reagents and Reaction Pathways

Innovative synthesis methods using trifluoromethylated compounds or their derivatives have been developed to improve the efficiency and selectivity of chemical reactions. For example, the creation of a novel acid-catalyzed O-benzylating reagent, utilizing the smallest unit of the imidate structure, demonstrates the utility of trifluoromethylated compounds in facilitating the synthesis of benzyl ethers under mild conditions. This method highlights the role of such compounds in enabling new synthetic pathways and expanding the toolkit available for organic chemists (Yamada et al., 2012).

Propriétés

IUPAC Name |

6-(trifluoromethyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHAKZJVFNMJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

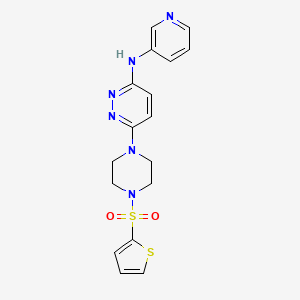

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)

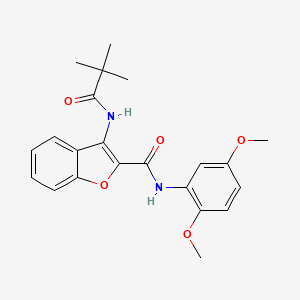

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)

![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)

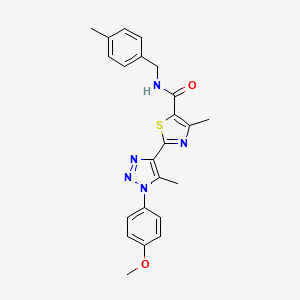

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)